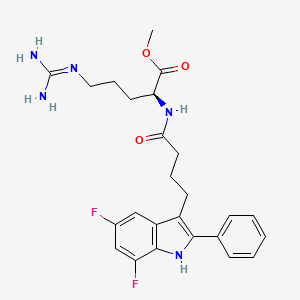

L-803087

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H29F2N5O3 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate |

InChI |

InChI=1S/C25H29F2N5O3/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30)/t20-/m0/s1 |

InChI Key |

OPNMQSFIGUSHDH-FQEVSTJZSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3 |

Synonyms |

L-803,087 L803087 |

Origin of Product |

United States |

Foundational & Exploratory

L-803087: A Technical Guide to its Mechanism of Action as a Selective Somatostatin Receptor 4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). Its mechanism of action is centered on the activation of sst4, a G-protein coupled receptor, leading to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmission. This technical guide provides an in-depth overview of the molecular pharmacology of this compound, detailing its binding affinity, downstream signaling pathways, and effects on ion channels. The information presented herein is compiled from a comprehensive review of preclinical research, offering a valuable resource for scientists engaged in neuroscience and drug discovery.

Core Mechanism: Selective sst4 Agonism

This compound exhibits high-affinity binding to the human sst4 receptor with a Ki of 0.7 nM.[1][2][3][4] Its selectivity for sst4 over other somatostatin receptor subtypes is a defining characteristic, with significantly lower affinity for sst1, sst2, sst3, and sst5 receptors.[2] This selectivity makes this compound a valuable pharmacological tool for elucidating the physiological functions of the sst4 receptor.

Quantitative Binding Affinity Data

The binding affinities of this compound for the five human somatostatin receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| sst1 | 199 |

| sst2 | 4720 |

| sst3 | 1280 |

| sst4 | 0.7 |

| sst5 | 3880 |

Intracellular Signaling Pathways

Activation of the sst4 receptor by this compound initiates a series of intracellular signaling events primarily mediated by inhibitory G-proteins (Gαi/o). This leads to the modulation of key downstream effectors, including adenylyl cyclase, mitogen-activated protein kinases (MAPKs), and ion channels.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, the sst4 receptor couples to Gαi/o proteins, which in their active GTP-bound state, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

Figure 1. this compound signaling via Gαi/o and adenylyl cyclase inhibition.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In HEK-293 cells expressing sst4, this compound treatment leads to an inhibition of ERK1/2 phosphorylation. However, in cells co-expressing sst4 and the δ-opioid receptor, sst4 activation by this compound resulted in increased ERK1/2 phosphorylation, suggesting that the effect of this compound on the MAPK pathway can be influenced by receptor heterodimerization.

Figure 2. Context-dependent modulation of ERK1/2 phosphorylation by this compound.

Modulation of Ion Channels

A significant aspect of this compound's mechanism of action is its ability to modulate the activity of ion channels, thereby influencing neuronal excitability.

Inhibition of L-type Calcium Channels

In rat retinal ganglion cells, this compound has been demonstrated to inhibit L-type voltage-gated calcium channels. This effect is mediated through a pathway involving the Gβγ subunits of the G-protein and protein kinase C (PKC), and notably, is independent of the Gαi-cAMP-PKA signaling cascade. Application of this compound (10 nM) reduced the calcium current (ICa) by 41.2%. Pharmacological inhibition of Gβγ or PKC significantly attenuated this inhibitory effect.

Figure 3. this compound-mediated inhibition of L-type calcium channels.

Augmentation of M-type Potassium Current

Studies have shown that somatostatin augments the M-current (IM), a voltage-gated potassium current, in hippocampal CA1 pyramidal neurons. Further investigation using sst4 receptor knockout mice revealed that this effect is mediated by the sst4 receptor. The augmentation of the M-current by sst4 activation would lead to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.

Functional Effects

The molecular actions of this compound translate into distinct functional effects on neuronal networks.

Facilitation of AMPA-Mediated Synaptic Responses and Proconvulsant Activity

In hippocampal slices from wild-type mice, this compound (2 µM) facilitates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-mediated synaptic responses. Consistent with this excitatory effect, intrahippocampal injection of this compound (5 nmol) has been shown to double seizure activity in wild-type mice.

Functional Coupling with sst2 Receptors

Interestingly, the proconvulsant and AMPA-facilitating effects of this compound are absent in sst2 receptor knockout mice. Furthermore, the effects of this compound can be blocked by the sst2-preferring agonist, octreotide. This suggests a functional coupling or heterodimerization between sst2 and sst4 receptors, where the presence of sst2 is necessary for the observed excitatory actions of sst4 agonism by this compound in the hippocampus.

Experimental Protocols

Radioligand Binding Assay (Adapted from Rohrer et al., 1998)

-

Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5) are cultured to confluency. Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Binding Reaction: Membrane preparations are incubated with a radiolabeled somatostatin analog (e.g., 125I-somatostatin-14) and varying concentrations of this compound in a final volume of 200 µL of assay buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).

-

Incubation and Filtration: The reaction is incubated at room temperature for 30-60 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Figure 4. Workflow for the radioligand binding assay.

cAMP Accumulation Assay (General Protocol)

-

Cell Culture: CHO-K1 cells expressing the sst4 receptor are seeded in 96-well plates and grown to near confluency.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (IC50) is calculated.

Whole-Cell Patch-Clamp Electrophysiology (Adapted from Moneta et al., 2002)

-

Slice Preparation: Hippocampal slices are prepared from mice.

-

Recording: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.

-

Synaptic Response Measurement: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collaterals.

-

Drug Application: this compound is applied to the bath solution, and changes in the amplitude and kinetics of the AMPA EPSCs are recorded.

-

Data Analysis: The effects of this compound on synaptic responses are quantified and statistically analyzed.

Conclusion

This compound is a highly selective and potent sst4 receptor agonist that serves as a critical tool for investigating the physiological roles of this receptor subtype. Its mechanism of action involves the activation of Gαi/o signaling pathways, leading to the inhibition of adenylyl cyclase and the modulation of MAPK activity. Furthermore, this compound exerts significant control over neuronal excitability through the inhibition of L-type calcium channels and the potentiation of M-type potassium currents. The functional consequences of these actions, including the facilitation of AMPA-mediated neurotransmission and a proconvulsant profile, highlight the complex role of sst4 in the central nervous system. The intriguing functional dependence on the sst2 receptor opens new avenues for research into somatostatin receptor interactions. This technical guide provides a comprehensive foundation for researchers utilizing this compound to further unravel the complexities of somatostatin signaling in health and disease.

References

L-803087: A Technical Guide to its sst4 Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding affinity and signal transduction of L-803087, a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). The information is compiled to support research and development efforts targeting this receptor.

Core Data: this compound Binding Affinity

This compound exhibits high affinity and selectivity for the human sst4 receptor. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for all five human somatostatin receptor subtypes, demonstrating its preferential binding to sst4.

| Receptor Subtype | This compound Ki (nM) | Selectivity (fold) vs. sst4 |

| sst4 | 0.7 | - |

| sst1 | 199 | ~284 |

| sst2 | 4720 | ~6743 |

| sst3 | 1280 | ~1829 |

| sst5 | 3880 | ~5543 |

Data compiled from publicly available resources.

Experimental Protocols

While the precise, detailed experimental protocol from the original characterization of this compound by Rohrer et al. (1998) is not publicly accessible, a representative radioligand displacement assay protocol for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR) like sst4, expressed in a heterologous system, is provided below. This protocol is based on standard methodologies in the field.

Representative Radioligand Displacement Assay for sst4 Receptor

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human sst4 receptor cDNA are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS, antibiotics, and a selection agent like G418).

-

Cells are grown to confluence, harvested, and washed with a suitable buffer (e.g., ice-cold phosphate-buffered saline).

-

Cell pellets are resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and the total protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.

2. Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand for the sst4 receptor (e.g., ¹²⁵I-labeled somatostatin-14 or a selective sst4 radioligand). The concentration is typically chosen to be near the Kd of the radioligand for the receptor.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Cell membranes expressing the sst4 receptor.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity sst4 ligand.

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The data are analyzed using a non-linear regression curve-fitting program.

-

The IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathways and Visualizations

Activation of the sst4 receptor by this compound initiates a cascade of intracellular signaling events characteristic of a Gi/o-coupled GPCR. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociated Gβγ subunits can directly modulate the activity of ion channels and other effector proteins.

Caption: sst4 Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for a radioligand displacement binding assay, as described in the experimental protocol section.

L-803087: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-803087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). As a research tool, it has been instrumental in elucidating the physiological roles of the sst4 receptor, particularly in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, and its effects in both in vitro and in vivo models. A critical aspect of this guide is the detailed presentation of experimental methodologies and a clear visualization of the associated signaling pathways. It is important to note that publicly available information on the toxicology of this compound is limited.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating the sst4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The sst4 receptor is primarily coupled to inhibitory G-proteins (Gi/o).[2] Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This initiation of a signaling cascade results in downstream effects on various cellular processes, including the modulation of ion channel activity and protein kinase pathways.[1][3]

Quantitative Pharmacological Data

The binding affinity of this compound for the human sst4 receptor and its selectivity over other somatostatin receptor subtypes have been quantified in various studies. The key quantitative data are summarized in the table below.

| Parameter | Receptor Subtype | Value (nM) | Species | Reference |

| Ki | sst4 | 0.7 | Human | |

| sst1 | 199 | Human | ||

| sst2 | 4720 | Human | ||

| sst3 | 1280 | Human | ||

| sst5 | 3880 | Human |

Table 1: Binding Affinity (Ki) of this compound for Human Somatostatin Receptor Subtypes.

The data clearly demonstrates the high potency and selectivity of this compound for the sst4 receptor, with over 280-fold greater affinity for sst4 compared to the next closest subtype, sst1.

In Vitro and In Vivo Pharmacology

In vitro studies have shown that this compound facilitates AMPA-mediated hippocampal synaptic responses.

In vivo studies in mice have demonstrated that intrahippocampal injection of this compound can have significant effects on neuronal excitability. Notably, a 5 nmol dose of this compound has been shown to double seizure activity induced by kainate in wild-type mice. Interestingly, this proconvulsant effect was blocked by the sst2 receptor agonist, octreotide, suggesting a functional interaction between sst2 and sst4 receptors in the hippocampus.

Further in vivo research has explored the role of sst4 activation by this compound in memory processes. Studies in mice have shown that intrahippocampal administration of this compound can impair the formation of hippocampus-dependent spatial memory while enhancing the formation of striatum-dependent cue-based memory. This suggests a role for hippocampal sst4 receptors in modulating memory strategy selection.

Signaling Pathways

Activation of the sst4 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway is depicted in the diagram below.

sst4 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of this compound to the sst4 receptor.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The binding affinity of this compound to somatostatin receptors is typically determined through competitive radioligand binding assays. While the specific details from the original publication by Rohrer et al. (1998) are not fully available, a general protocol is as follows:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5).

-

Incubation: Cell membranes are incubated with a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14) and varying concentrations of the unlabeled competitor, this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Seizure Induction and Monitoring in Mice (Moneta et al., 2002)

The proconvulsant effects of this compound were investigated in a mouse model of kainate-induced seizures.

-

Animals: Adult male wild-type mice are used.

-

Surgery: Mice are anesthetized and stereotaxically implanted with a guide cannula into the dorsal hippocampus.

-

Drug Administration: A solution of this compound (e.g., 5 nmol in saline) is microinjected into the hippocampus through the implanted cannula. Control animals receive a vehicle injection.

-

Seizure Induction: A subconvulsive dose of kainic acid is administered to induce seizure activity.

-

Monitoring: Seizure activity is monitored and quantified through behavioral observation and/or electroencephalogram (EEG) recordings. Behavioral seizures are scored based on a standardized scale (e.g., Racine scale). EEG recordings are analyzed for epileptiform discharges.

-

Data Analysis: The frequency, duration, and severity of seizures are compared between the this compound-treated group and the control group.

Toxicology

There is a significant lack of publicly available information regarding the toxicology of this compound. Extensive searches for safety data sheets, preclinical safety studies, or reports of adverse effects have not yielded any specific toxicological data for this compound. As this compound is primarily a research chemical, it is likely that comprehensive toxicological profiling has not been conducted or, if it has, the results are not in the public domain. Therefore, this guide cannot provide a summary of the toxicological profile of this compound. Researchers and drug development professionals should exercise appropriate caution when handling and using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the sst4 receptor. Its high potency and selectivity have enabled significant advances in understanding the involvement of this receptor in neuronal excitability and cognitive processes. The well-defined mechanism of action, centered on the inhibition of adenylyl cyclase and modulation of ion channels, provides a solid foundation for interpreting experimental results. However, the absence of available toxicological data underscores the need for careful handling and highlights a critical knowledge gap that would need to be addressed if this compound or its analogs were to be considered for further development. Future research should aim to delineate the complete safety profile of sst4 receptor agonists to fully assess their therapeutic potential.

References

- 1. Somatostatin 4 receptor activation modulates G-protein coupled inward rectifying potassium channels and voltage stimulated calcium signals in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-803087: A Comprehensive Technical Guide to a Highly Selective sst4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-803087, a potent and highly selective agonist for the somatostatin receptor subtype 4 (sst4). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation, serving as a critical resource for professionals in pharmacology and drug development.

Core Compound Characteristics

This compound is a non-peptide small molecule that has demonstrated significant therapeutic potential in preclinical studies due to its high affinity and selectivity for the sst4 receptor. Its ability to modulate sst4-mediated signaling pathways makes it a valuable tool for investigating the physiological roles of this receptor and a promising candidate for further drug development.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for human somatostatin receptors.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| sst1 | 199[1] |

| sst2 | 4720[1] |

| sst3 | 1280[1] |

| sst4 | 0.7 [1] |

| sst5 | 3880[1] |

Table 2: Functional Potency of this compound at the Human sst4 Receptor

| Functional Assay | Parameter | Value (nM) |

| cAMP Accumulation Assay | EC50 | 0.34 |

Signaling Pathway

Activation of the sst4 receptor by this compound initiates a signaling cascade through a Gi/o protein-coupled pathway. This primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Downstream Signaling Pathways of SST4 Activation by L-803,087: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin receptor 4 (SST4) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including neuronal excitability, inflammation, and memory formation. L-803,087 is a potent and selective agonist for SST4, making it a valuable tool for elucidating the downstream signaling cascades initiated by the activation of this receptor subtype. This technical guide provides an in-depth overview of the core signaling pathways modulated by L-803,087-induced SST4 activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Core Signaling Pathways of SST4 Activation

Activation of SST4 by L-803,087 primarily initiates signaling through its coupling to pertussis toxin-sensitive Gi/o proteins. This interaction triggers the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits, which in turn modulate the activity of several downstream effectors. The two principal signaling cascades are the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon activation by L-803,087, the Gαi subunit of the G protein directly inhibits the activity of adenylyl cyclase (AC).[1][2] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The inhibition of AC leads to a decrease in intracellular cAMP levels.[1][2] This reduction in cAMP subsequently attenuates the activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets involved in processes such as gene transcription and metabolic regulation.

Activation of Inwardly Rectifying Potassium (GIRK) Channels

The Gβγ subunits released upon SST4 activation by L-803,087 can directly bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of K+ ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability and is a key mechanism by which SST4 agonists can modulate neurotransmission.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

Activation of SST4 has also been linked to the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival. While the precise mechanism for L-803,087-induced ERK modulation is not fully elucidated, GPCRs like SST4 can influence this pathway through several potential mechanisms, including via Gβγ subunit activation of downstream kinases or through β-arrestin-mediated signaling.

Quantitative Data

The potency of L-803,087 in activating SST4 has been quantified in various functional assays. The following table summarizes key data points.

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 0.34 nM | cAMP Inhibition | CHO-K1 | [3] |

| EC50 | 4.1 x 10-10 M | LANCE® cAMP Assay | CHO-K1 |

Experimental Protocols

cAMP Inhibition Assay

This protocol is designed to measure the ability of L-803,087 to inhibit forskolin-stimulated cAMP production in cells expressing SST4.

Materials:

-

SST4-expressing cells (e.g., CHO-K1 or HEK-293)

-

Cell culture medium

-

384-well white opaque assay plates

-

L-803,087

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP detection kit (e.g., HTRF, LANCE Ultra)

-

Plate reader compatible with the detection kit

Procedure:

-

Cell Seeding: Seed SST4-expressing cells into a 384-well plate at a density of 2,500 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of L-803,087 in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase, followed by the addition of varying concentrations of L-803,087.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of L-803,087 and determine the IC50 value.

ERK Phosphorylation Western Blot

This protocol describes the detection of phosphorylated ERK (p-ERK) in response to SST4 activation by L-803,087.

Materials:

-

SST4-expressing cells

-

L-803,087

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat SST4-expressing cells with L-803,087 for various time points.

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Activity

This protocol is for measuring L-803,087-induced GIRK channel currents in individual cells.

Materials:

-

SST4-expressing cells or primary neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose)

-

Intracellular solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP)

-

L-803,087

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with intracellular solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential of -80 mV and record baseline currents.

-

Agonist Application: Perfuse the cell with an extracellular solution containing L-803,087.

-

Data Acquisition: Record the change in holding current. An inward current at this holding potential is indicative of K+ channel activation.

-

Analysis: Measure the amplitude of the L-803,087-induced current.

Conclusion

L-803,087 is a powerful pharmacological tool for investigating the physiological roles of SST4. Its activation of the receptor leads to a well-defined set of downstream signaling events, primarily the inhibition of the adenylyl cyclase/cAMP pathway and the activation of GIRK channels, resulting in a net inhibitory effect on cellular function. Further research is warranted to fully delineate the SST4-mediated modulation of the ERK/MAPK pathway and its physiological consequences. The protocols and data presented in this guide provide a solid foundation for researchers to explore the intricate signaling network governed by SST4 activation.

References

- 1. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand internalization and recycling by human recombinant somatostatin type 4 (h sst4) receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

L-803087: An In-Depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-803087 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). Somatostatin and its receptors are widely distributed throughout the central nervous system and are known to play crucial roles in neurotransmission and neuronal excitability. While the activation of most somatostatin receptors typically leads to neuronal inhibition, the effects of sst4 agonism, particularly with compounds like this compound, present a more complex and context-dependent profile. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal excitability, with a focus on its actions in the hippocampus. It synthesizes findings from electrophysiological studies, outlines key experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Sst4 Receptor Signaling

The sst4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The canonical signaling pathway initiated by the activation of sst4 receptors, including by this compound, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, thereby influencing neuronal excitability.

However, emerging evidence suggests a more intricate signaling network, including potential interactions with other receptor systems, such as the somatostatin receptor subtype 2 (sst2), which can significantly modify the ultimate physiological response to this compound.

Effects on Neuronal Excitability in the Hippocampus

Contrary to the generally inhibitory nature of somatostatin signaling, studies have demonstrated that this compound can exert excitatory effects within the hippocampus. This is particularly evident in its pro-convulsant activity and its ability to potentiate excitatory synaptic transmission.

Quantitative Data on the Effects of this compound

| Parameter | Brain Region | Preparation | Concentration/Dose | Observed Effect | Reference |

| Seizure Activity | Hippocampus (in vivo) | Wild-type mice | 5 nmol (intrahippocampal) | Doubled seizure activity induced by kainic acid.[1] | Moneta et al., 2002 |

| AMPA-mediated Synaptic Responses | Hippocampus (in vitro) | Wild-type mouse hippocampal slices | 2 µM | Facilitation of AMPA-mediated synaptic responses.[1] | Moneta et al., 2002 |

Interaction with sst2 Receptors

The excitatory effects of this compound in the hippocampus appear to be critically dependent on the presence and function of sst2 receptors. The pro-convulsant effect of this compound (5 nmol) is blocked by the sst2 receptor agonist octreotide (3 nmol).[1] Furthermore, in hippocampal slices from sst2 knockout mice, this compound is ineffective at modulating synaptic responses.[1] This suggests a functional coupling or heterodimerization between sst4 and sst2 receptors, where the combined signaling output differs from that of sst4 activation alone.

Detailed Experimental Protocols

In Vivo Seizure Induction and this compound Administration

Objective: To assess the effect of this compound on seizure susceptibility in vivo.

Animal Model: Wild-type mice.

Procedure:

-

Anesthetize mice and stereotactically implant a guide cannula into the hippocampus.

-

Allow for a recovery period of at least one week.

-

On the day of the experiment, dissolve this compound in a vehicle solution (e.g., saline).

-

Administer this compound (5 nmol) or vehicle via intrahippocampal injection through the implanted cannula.

-

After a short interval (e.g., 15 minutes), induce seizures by intrahippocampal injection of kainic acid (e.g., 30 ng).[1]

-

Monitor and quantify seizure activity using electroencephalography (EEG) and behavioral scoring for a defined period (e.g., 2 hours).

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

Objective: To measure the effect of this compound on synaptic transmission in hippocampal slices.

Slice Preparation:

-

Anesthetize a mouse and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

aCSF Cutting Solution Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 0.5 CaCl2, 7 MgCl2.

-

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with standard aCSF at 32-34°C for at least 1 hour to recover.

-

Standard aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated standard aCSF at 30-32°C.

-

Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.

-

Internal Solution Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.2-7.3 with KOH).

-

-

Record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in voltage-clamp mode at a holding potential of -70 mV. Evoke EPSCs by stimulating Schaffer collateral afferents with a bipolar electrode.

-

After establishing a stable baseline recording, bath-apply this compound (2 µM) and record the changes in EPSC amplitude and kinetics.

Unresolved Questions and Future Directions

While the pro-convulsant and excitatory synaptic effects of this compound in the hippocampus are documented, several key questions remain:

-

Direct Effects on Intrinsic Firing Properties: The direct impact of this compound on the intrinsic firing properties of hippocampal neurons (e.g., action potential threshold, firing rate in response to current injection) has not been thoroughly characterized. Current-clamp experiments are needed to address this.

-

Mechanism of AMPA Receptor Potentiation: The molecular mechanism by which sst4 receptor activation facilitates AMPA receptor-mediated transmission is unknown. Potential mechanisms include post-translational modifications of AMPA receptor subunits (e.g., phosphorylation) or alterations in receptor trafficking to the synapse.

-

Role of Presynaptic Mechanisms: The contribution of presynaptic mechanisms, such as an increase in glutamate release probability, to the observed excitatory effects of this compound has not been fully investigated.

-

Signaling of sst2/sst4 Heteromers: The precise signaling cascade initiated by the co-activation of sst2 and sst4 receptors, potentially as a heterodimer, needs to be elucidated to understand the switch from canonical inhibitory signaling to an excitatory output.

Conclusion

This compound, as a selective sst4 receptor agonist, demonstrates complex and region-specific effects on neuronal excitability. In the hippocampus, its actions are predominantly excitatory, leading to increased seizure susceptibility and potentiation of glutamatergic synaptic transmission. These effects are intriguingly dependent on the presence of sst2 receptors, highlighting the complexity of somatostatin receptor signaling in the brain. Further research is required to fully delineate the molecular and cellular mechanisms underlying these observations, which will be crucial for understanding the therapeutic potential and possible side effects of targeting the sst4 receptor for neurological and psychiatric disorders.

References

The Role of L-803,087 in Hippocampal Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) in the hippocampus is a widely studied cellular mechanism that underlies learning and memory. This activity-dependent, persistent increase in synaptic strength is primarily mediated by the interplay of ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. The modulation of these receptors and their downstream signaling cascades presents a rich area for therapeutic intervention in cognitive disorders. L-803,087, a selective agonist for the somatostatin receptor subtype 4 (SSTR4), has emerged as a significant modulator of hippocampal function. This technical guide provides an in-depth analysis of the role of L-803,087 in hippocampal long-term potentiation, integrating findings from behavioral, electrophysiological, and biochemical studies.

Core Mechanism of Action

L-803,087 exerts its effects on hippocampal synaptic plasticity primarily through its agonist activity at SSTR4. These receptors are G-protein coupled receptors predominantly expressed in the hippocampus. Activation of SSTR4 by L-803,087 has been shown to influence hippocampal-dependent memory and modulate excitatory neurotransmission, suggesting an indirect but significant role in the processes governing LTP.

Data Presentation: Quantitative Effects of L-803,087

The following tables summarize the key quantitative data from studies investigating the effects of L-803,087 on hippocampal function.

Table 1: Effect of Intrahippocampal L-803,087 Injection on Place Memory in the Morris Water Maze

| Treatment Group | Dose (nmol) | Mean Escape Latency (s) | Time in Target Quadrant (%) |

| Vehicle | - | 35 ± 4 | 40 ± 5 |

| L-803,087 | 0.1 | 48 ± 5 | 28 ± 4 |

| L-803,087 | 1 | 55 ± 6 | 22 ± 3 |

| L-803,087 | 10 | 62 ± 7 | 18 ± 3 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table synthesizes representative data from studies showing a dose-dependent impairment of place memory with L-803,087 administration, a behavioral correlate of altered hippocampal LTP.

Table 2: Effect of L-803,087 on AMPA Receptor-Mediated Synaptic Responses in Hippocampal Slices

| Treatment | Concentration (µM) | Increase in AMPA-mediated EPSC Amplitude (%) |

| Control | - | 100 (baseline) |

| L-803,087 | 2 | 145 ± 12* |

*p < 0.05 compared to control. Data are presented as mean ± SEM. This table illustrates the facilitatory effect of L-803,087 on excitatory postsynaptic currents mediated by AMPA receptors, suggesting a direct modulation of synaptic transmission.[1]

Signaling Pathways

Activation of SSTR4 by L-803,087 initiates a cascade of intracellular signaling events that can modulate neuronal excitability and synaptic plasticity. The primary signaling pathway involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein (MAP) kinase cascade.

Figure 1: Proposed signaling pathway for L-803,087 in hippocampal neurons.

Experimental Protocols

Preparation of Acute Hippocampal Slices for Electrophysiology

This protocol describes the preparation of acute hippocampal slices suitable for recording LTP.

-

Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 D-glucose.

-

Hippocampal Dissection: Isolate the hippocampi from both hemispheres on a chilled glass plate.

-

Slicing: Cut the hippocampi into 400 µm transverse slices using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Transfer the slices to an interface chamber containing oxygenated aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.

References

Investigating Memory Consolidation with L-803,087: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of memory consolidation research is continually evolving, with a growing focus on the molecular pathways that govern the stabilization of long-term memories. This guide focuses on L-803,087, a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4), and its intricate role in modulating memory processes. Initially misidentified in some contexts, L-803,087's primary pharmacological action is not as a cholecystokinin B (CCK-B) antagonist but as a highly specific SSTR4 agonist. This distinction is critical for understanding its effects on memory consolidation.

This technical guide provides a comprehensive overview of L-803,087, including its mechanism of action, detailed experimental protocols for its use in preclinical memory research, and a summary of key quantitative findings. The information presented here is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design and interpret experiments investigating the role of SSTR4 agonism in memory consolidation.

Pharmacological Profile of L-803,087

L-803,087 is a non-peptide small molecule that acts as a potent and selective agonist for the SSTR4 receptor. It exhibits a high binding affinity for SSTR4 with a Ki (inhibitory constant) of 0.7 nM and demonstrates over 280-fold selectivity for SSTR4 compared to other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5). This high selectivity makes L-803,087 an invaluable tool for elucidating the specific functions of the SSTR4 signaling pathway in various physiological processes, including memory.

Mechanism of Action in Memory Consolidation

The prevailing understanding of L-803,087's effect on memory consolidation is centered on its activation of SSTR4, a G protein-coupled receptor (GPCR) predominantly expressed in the hippocampus and other brain regions crucial for memory. The activation of SSTR4 by L-803,087 initiates a signaling cascade that has a profound impact on synaptic plasticity, the cellular basis of learning and memory.

SSTR4 Signaling Pathway

The SSTR4 receptor is negatively coupled to adenylyl cyclase via an inhibitory G protein (Gi). Upon binding of L-803,087, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). The modulation of the cAMP/PKA/CREB pathway is a critical mechanism by which SSTR4 agonism can influence the synaptic changes necessary for memory consolidation.

Quantitative Data on Memory Performance

The effects of L-803,087 on memory are multifaceted and depend on the type of memory being assessed. Research has shown that intrahippocampal administration of L-803,087 can differentially affect hippocampus-dependent spatial memory and dorsal striatum-dependent procedural memory.

| Behavioral Task | Memory Type | L-803,087 Dose (nmol) | Observed Effect |

| Morris Water Maze | Hippocampus-dependent spatial memory | 0.05, 0.5, 5 | Dose-dependent impairment |

| Bar-Pressing Task | Dorsal striatum-dependent procedural memory | 0.05, 0.5, 5 | Dose-dependent enhancement |

Data summarized from studies investigating the effects of intrahippocampal L-803,087 administration in mice.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of memory consolidation with L-803,087.

Intrahippocampal Cannula Implantation

This protocol outlines the stereotaxic surgical procedure for implanting guide cannulae for the direct infusion of L-803,087 into the dorsal hippocampus of mice.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (isoflurane)

-

Surgical drill

-

26-gauge guide cannulae

-

Dummy cannulae

-

Dental cement

-

Surgical screws

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the mouse with isoflurane (1-2% in oxygen).

-

Secure the mouse in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a surgical drill, create bilateral craniotomies over the dorsal hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm.

-

Implant 26-gauge guide cannulae into the craniotomies, targeting the dorsal hippocampus at a depth of -1.5 mm from the skull surface.

-

Secure the cannulae to the skull using dental cement and surgical screws.

-

Insert dummy cannulae into the guide cannulae to maintain patency.

-

Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.

Experimental Workflow for Behavioral Testing

The following diagram illustrates the typical workflow for investigating the effects of L-803,087 on memory consolidation.

Morris Water Maze Protocol for Spatial Memory

This protocol is designed to assess hippocampus-dependent spatial learning and memory.

Apparatus:

-

A circular pool (1.5 m diameter) filled with opaque water (21 ± 1°C).

-

A submerged escape platform (13 cm diameter).

-

A video tracking system.

Procedure:

-

Habituation: Allow mice to swim freely in the pool for 60 seconds without the platform on the day before training.

-

Drug Administration: 15 minutes prior to the training session, gently restrain the mouse and perform an intrahippocampal infusion of L-803,087 (at desired doses, e.g., 0.05, 0.5, or 5 nmol in a volume of 0.5 µL per side) or vehicle.

-

Training:

-

Conduct a single training session consisting of 10 trials.

-

For each trial, place the mouse in the water at one of four randomized starting positions.

-

Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

-

If the mouse fails to find the platform, gently guide it to the location.

-

Allow the mouse to remain on the platform for 15 seconds.

-

The inter-trial interval is approximately 5 minutes.

-

-

Memory Consolidation: Return the mouse to its home cage for a 24-hour consolidation period.

-

Probe Trial (Retention Test):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool at a novel starting position.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the latency to first enter the target quadrant.

-

Bar-Pressing Task for Procedural Memory

This protocol assesses dorsal striatum-dependent procedural learning and memory.

Apparatus:

-

Standard operant conditioning chambers equipped with a lever and a food pellet dispenser.

Procedure:

-

Food Restriction: Gently restrict food access to maintain the mice at 85-90% of their free-feeding body weight.

-

Habituation: Acclimate the mice to the operant chambers for 15 minutes per day for two consecutive days.

-

Drug Administration: 15 minutes prior to the training session, perform an intrahippocampal infusion of L-803,087 or vehicle as described above.

-

Training:

-

Conduct daily 30-minute training sessions for five consecutive days.

-

Initially, shape the lever-pressing behavior by providing a food pellet for each press (continuous reinforcement).

-

Gradually transition to a fixed-ratio schedule of reinforcement (e.g., FR-5, where five lever presses are required for a reward).

-

-

Memory Consolidation: Allow for a 24-hour consolidation period between each training session.

-

Retention Test: On the day following the final training session, conduct a 30-minute test session and record the number of lever presses to assess the retention of the learned procedural skill.

Logical Relationship of L-803,087's Effects on Memory Systems

The administration of L-803,087 into the hippocampus appears to induce a switch in the memory strategy employed by the animal. By impairing hippocampus-dependent spatial memory, it may promote a reliance on the dorsal striatum-dependent procedural memory system.

Conclusion

L-803,087 serves as a critical pharmacological tool for investigating the role of the somatostatin receptor 4 in memory consolidation. Its selective agonism of SSTR4 and the subsequent modulation of the cAMP/PKA signaling pathway provide a specific mechanism for probing the molecular underpinnings of memory formation. The dual effects of L-803,087—impairing spatial memory while enhancing procedural memory—highlight the complex interplay between different memory systems and suggest that SSTR4 may act as a key regulator in the selection of memory strategies. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the SSTR4 pathway for cognitive disorders. Future investigations should aim to further delineate the downstream targets of the SSTR4 signaling cascade and explore the long-term consequences of SSTR4 modulation on memory retention and extinction.

L-803087 and its Impact on Seizure Thresholds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-803087, a selective agonist for the somatostatin receptor subtype 4 (sst4), has emerged as a compound of interest in neuroscience research. However, its effect on seizure thresholds presents a complex and somewhat contradictory profile. While the activation of the sst4 receptor is generally associated with anticonvulsant mechanisms, experimental evidence with this compound in specific seizure models suggests a pro-convulsant effect. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on seizure activity, detailing the quantitative data from key studies, the experimental protocols employed, and the underlying signaling pathways. The conflicting findings are highlighted and discussed to provide a nuanced perspective for researchers in drug development and epilepsy research.

Introduction

The somatostatin system, comprising the neuropeptide somatostatin and its five G protein-coupled receptors (sst1-5), is a significant modulator of neuronal excitability. The sst4 receptor, in particular, is expressed in key brain regions implicated in seizure generation and propagation, such as the hippocampus and cortex. Agonism of the sst4 receptor has been explored as a potential therapeutic strategy for various neurological disorders. This compound is a valuable pharmacological tool to investigate the specific role of sst4 in modulating seizure thresholds. This document synthesizes the available preclinical data on this compound, with a focus on its effects in established seizure models.

Quantitative Data on the Effects of this compound on Seizure Thresholds

Table 1: Effect of this compound on Kainate-Induced Seizures in Mice

| Compound | Dose (intrahippocampal) | Seizure Model | Animal Strain | Key Finding | Reference |

| This compound | 5 nmol | Kainic Acid (30 ng, intrahippocampal) | Wild-type mice | Doubled seizure activity | [1] |

| This compound + Octreotide | 5 nmol this compound + 3 nmol Octreotide | Kainic Acid (30 ng, intrahippocampal) | Wild-type mice | Octreotide blocked the pro-convulsant effect of this compound | [1] |

| This compound | 5 nmol | Kainic Acid (30 ng, intrahippocampal) | sst2 knockout mice | Ineffective (no increase in seizure activity) | [1] |

Table 2: Seizure Susceptibility in sst4 Knockout (KO) Mice

| Seizure Model | Animal Strain | Key Finding | Reference |

| Pentylenetetrazol (PTZ) | sst4 KO mice | Increased seizure severity and shorter latency to seizures compared to wild-type mice | |

| Kainate (systemic) | sst4 KO mice | Increased seizure sensitivity compared to wild-type mice |

Experimental Protocols

Kainate-Induced Seizure Model (Intrahippocampal Injection)

This protocol is based on the methodology described in the study by Moneta et al. (2002).[1]

Objective: To assess the effect of intrahippocampally administered this compound on seizures induced by local application of kainic acid.

Animals: Adult male wild-type and sst2 knockout mice.

Procedure:

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., chloral hydrate).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted into the dorsal hippocampus at specific coordinates.

-

Drug Administration:

-

A microinjection needle is lowered through the guide cannula.

-

A solution of kainic acid (e.g., 30 ng in saline) is infused into the hippocampus.

-

In experimental groups, this compound (e.g., 5 nmol) is co-injected or administered prior to the kainic acid. In antagonist studies, octreotide (e.g., 3 nmol) is administered with this compound and kainic acid.

-

-

Seizure Monitoring:

-

Following injection, animals are placed in an observation chamber.

-

Behavioral seizures are monitored and scored for a defined period. Scoring may include latency to onset, frequency, and severity of tonic-clonic seizures.

-

Electroencephalographic (EEG) recordings can also be performed via implanted electrodes to quantify ictal activity.

-

Pentylenetetrazol (PTZ) Seizure Threshold Test (General Protocol)

Objective: To determine the dose of PTZ required to induce seizures, and to assess the effect of a test compound on this threshold.

Procedure:

-

Drug Pre-treatment: Animals are administered the test compound (e.g., this compound) or vehicle at a specified time before PTZ administration.

-

PTZ Administration: PTZ is administered, typically via intravenous (i.v.) infusion or subcutaneous (s.c.) injection.

-

i.v. Infusion: A solution of PTZ is infused at a constant rate until the onset of a defined seizure endpoint (e.g., myoclonic jerk, clonic seizure, or tonic extension). The dose of PTZ required to elicit the seizure is calculated.

-

s.c. Injection: A fixed dose of PTZ is administered, and the latency to seizure onset and the severity of the seizure are recorded.

-

-

Observation: Animals are observed for a set period for the presence and characteristics of seizures.

Maximal Electroshock (MES) Seizure Threshold Test (General Protocol)

Objective: To determine the current intensity required to induce a tonic hindlimb extension seizure and to evaluate the effect of a test compound on this threshold.

Procedure:

-

Drug Pre-treatment: Animals are administered the test compound or vehicle.

-

Electrical Stimulation: A brief electrical stimulus is delivered via corneal or ear clip electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure in 50% of the animals (CC50).

-

Observation: The presence or absence of a tonic hindlimb extension is recorded.

Signaling Pathways and Mechanisms of Action

The seemingly contradictory effects of this compound on seizure thresholds may be understood by examining the underlying signaling pathways and the potential for receptor cross-talk.

General sst4 Receptor Signaling

The sst4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Inwardly Rectifying Potassium (GIRK) Channels: This leads to membrane hyperpolarization and a decrease in neuronal excitability.

-

Augmentation of the M-current (Kv7 channels): The M-current is a non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and preventing repetitive firing. Enhancement of this current is a known anticonvulsant mechanism.

Pro-convulsant Effect and sst2 Receptor Interaction

The study by Moneta et al. (2002) provides strong evidence for a functional interaction between sst4 and sst2 receptors in the hippocampus of mice, which appears to mediate the pro-convulsant effect of this compound.[1] The exact molecular mechanism of this interaction is not fully elucidated, but the experimental data suggest that the pro-convulsant signaling of the sst4 receptor is dependent on the presence and function of the sst2 receptor.

References

Probing the L-803,087 Binding Site: A Technical Guide to Molecular Probes for the Somatostatin Receptor Subtype 4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular probes available for studying the binding sites of L-803,087, a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). This document details the various types of probes, their applications, and the experimental protocols necessary for their use in characterizing the sst4 receptor.

Introduction to L-803,087 and the sst4 Receptor

L-803,087 is a non-peptide small molecule that exhibits high affinity and selectivity for the human sst4 receptor.[1][2] Understanding the interaction of L-803,087 with its binding site is crucial for the development of novel therapeutics targeting this receptor, which is implicated in various physiological processes, including pain, inflammation, and neurological disorders. The sst4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and, upon activation, couples to inhibitory G proteins (Gαi/o) to mediate its downstream effects.[3][4]

Molecular Probes for Studying the sst4 Receptor

A variety of molecular probes have been developed to investigate the structure, function, and pharmacology of the sst4 receptor. These probes can be broadly categorized into radioligands, fluorescent probes, and photoaffinity labels.

Radioligands

Radioligands are the gold standard for quantifying receptor binding affinities and densities. For the sst4 receptor, radioiodinated somatostatin analogs are commonly employed.

Key Radioligand:

-

[125I]Tyr11-somatostatin-14: A widely used radioligand for characterizing sst4 receptor binding. It exhibits high affinity for the receptor, allowing for sensitive detection in binding assays.

Fluorescent Probes

Fluorescent probes offer a non-radioactive alternative for studying ligand-receptor interactions in real-time and in various formats, including fluorescence polarization and microscopy. While highly specific fluorescent probes for sst4 are less common than for other somatostatin receptor subtypes, fluorescently labeled somatostatin analogs can be utilized.

Examples of Fluorescently Labeled Somatostatin Analogs:

-

Somatostatin-FITC: Somatostatin-14 conjugated to fluorescein isothiocyanate.[5]

-

Somatostatin-Texas Red: Somatostatin-14 conjugated to Texas Red.

The development of novel, selective small-molecule fluorescent probes for sst4 remains an active area of research.

Photoaffinity Labels

Photoaffinity labels are powerful tools for irreversibly labeling and identifying ligand binding sites. These probes contain a photoreactive group that, upon photoactivation, forms a covalent bond with the receptor. While specific photoaffinity labels developed exclusively for sst4 are not widely reported, the principles of their design and application are well-established for GPCRs. Diazirine and benzophenone moieties are common photoreactive groups used in the synthesis of such probes.

Quantitative Data Summary

The following tables summarize the binding affinities of L-803,087 and key radioligands for the sst4 receptor and other somatostatin receptor subtypes.

Table 1: Binding Affinity (Ki) of L-803,087 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| sst1 | 199 |

| sst2 | 4720 |

| sst3 | 1280 |

| sst4 | 0.7 |

| sst5 | 3880 |

Table 2: Binding Parameters of Radioligands for the sst4 Receptor

| Radioligand | Parameter | Value (nM) | Cell Line | Reference |

| [125I]Tyr11-somatostatin-14 | Kd | 5.9 | Recombinant | |

| [125I]-Somatostatin 14 | Kd | 1.78 | Recombinant | |

| Somatostatin-14 | IC50 | 1.4 | Recombinant | |

| Somatostatin-28 | IC50 | 6.7 | Recombinant |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity of a test compound (e.g., L-803,087) for the sst4 receptor using [125I]Tyr11-somatostatin-14.

Materials:

-

Membrane preparation from cells expressing the sst4 receptor.

-

[125I]Tyr11-somatostatin-14 (Radioligand).

-

Unlabeled somatostatin-14 (for non-specific binding determination).

-

Test compound (e.g., L-803,087).

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: Add 50 µL of binding buffer to each well of a 96-well plate. Add 50 µL of increasing concentrations of the test compound. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a saturating concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

Radioligand Addition: Add 50 µL of [125I]Tyr11-somatostatin-14 at a concentration near its Kd (e.g., 0.1 nM) to all wells.

-

Membrane Addition: Add 100 µL of the sst4 receptor membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the sst4 receptor upon agonist binding.

Materials:

-

Membrane preparation from cells expressing the sst4 receptor.

-

[35S]GTPγS.

-

GDP.

-

Test agonist (e.g., L-803,087).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GTPγS (unlabeled, for non-specific binding).

Procedure:

-

Membrane Preparation: Pre-incubate the sst4 receptor membranes with GDP (e.g., 10 µM) in assay buffer on ice.

-

Reaction Setup: In a 96-well plate, add the membrane preparation, increasing concentrations of the test agonist, and [35S]GTPγS (e.g., 0.1 nM). For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding and plot the data to determine the EC50 and Emax values.

Signaling Pathways and Visualizations

Activation of the sst4 receptor by an agonist like L-803,087 initiates a cascade of intracellular signaling events.

sst4 Receptor Signaling Pathway

The sst4 receptor primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, including G protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinases (MAPK), such as ERK1/2.

Caption: sst4 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the workflow for a typical radioligand competition binding experiment.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The molecular probes and experimental protocols detailed in this guide provide a robust toolkit for researchers studying the L-803,087 binding site at the sst4 receptor. The use of radioligands, fluorescent probes, and photoaffinity labels, in conjunction with the described binding and functional assays, will continue to advance our understanding of sst4 receptor pharmacology and facilitate the development of novel therapeutics.

References

- 1. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]

- 2. Mapping protein binding sites by photoreactive fragment pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-803087 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-803087, a selective somatostatin receptor 4 (SSTR4) agonist, in in vivo research settings. The protocols and data presented are synthesized from multiple rodent studies investigating its effects on cognitive function, aversion processing, and seizure susceptibility.

Data Presentation

The following tables summarize the key quantitative and qualitative findings from in vivo studies involving this compound.

Table 1: Effects of this compound on Memory Formation in Mice

| Experimental Model | Administration Route | Dosage | Primary Outcome | Result |

| Water Maze Task | Intrahippocampal | Dose-dependent | Place Memory | Dramatically impaired[1][2] |

| Water Maze Task | Intrahippocampal | Dose-dependent | Cue-based Memory | Enhanced[1][2] |

| Bar-Pressing Task | Intrahippocampal | Not specified | Instrumental Response Memory | Improved[1] |

Table 2: Effects of this compound on Aversion and Stress-Related Behaviors

| Experimental Model | Administration Route | Dosage | Primary Outcome | Result |

| Forced Swim Test (FST) | Intrahippocampal | Not specified | Immobility | Reduced |

| Footshock-induced Stress | Intrahippocampal | Not specified | Plasma and Hippocampal Corticosterone (CORT) Levels | Attenuated increase |

Table 3: Effects of this compound on Seizure Activity in Mice

| Experimental Model | Administration Route | Dosage | Primary Outcome | Result |

| Kainate-induced Seizures | Intrahippocampal | 5 nmol | Seizure Activity | Doubled on average |

Experimental Protocols

Protocol 1: Investigation of this compound Effects on Memory in the Morris Water Maze

This protocol is adapted from studies assessing the impact of this compound on hippocampus-dependent and striatum-dependent memory in mice.

1. Animal Model:

-

Adult male mice.

2. Surgical Procedure (Intrahippocampal Cannulation):

-

Anesthetize mice using an appropriate anesthetic agent.

-

Secure the mouse in a stereotaxic frame.

-

Implant guide cannulae bilaterally into the dorsal hippocampus.

-

Allow a recovery period of at least one week.

3. Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Prepare various doses for dose-response analysis.

-

Inject this compound or vehicle solution intrahippocampally through the implanted cannulae at a slow and controlled rate.

4. Behavioral Testing (Water Maze):

-

The apparatus consists of a circular pool filled with opaque water.

-

Place Memory Task: A hidden platform is submerged in one quadrant of the pool. Mice are trained to find the platform using distal spatial cues.

-

Cue-based Memory Task: A visible platform is placed in the pool.

-

Administer this compound or vehicle prior to the training session.

-

Record the escape latency and path length to find the platform.

-

Conduct a probe trial 24 hours after training, where the platform is removed, to assess memory retention.

5. Data Analysis:

-

Analyze escape latency and time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Assessment of this compound Effects on Seizure Susceptibility

This protocol is based on a study investigating the pro-convulsant effects of this compound in a mouse model of temporal lobe epilepsy.

1. Animal Model:

-

Adult male wild-type mice.

2. Surgical Procedure (Intrahippocampal Cannulation):

-

Follow the surgical procedure as described in Protocol 1.

3. Drug Preparation and Administration:

-

Prepare this compound at a concentration to deliver a 5 nmol dose.

-

Inject this compound or vehicle intrahippocampally.

4. Seizure Induction:

-

Administer a sub-convulsive dose of kainic acid to induce seizure activity.

5. Seizure Monitoring:

-

Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

Record the latency to the first seizure and the total duration of seizure activity.

6. Data Analysis:

-

Compare seizure scores, latency, and duration between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a selective agonist for the somatostatin receptor 4 (SSTR4), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and modulation of MAP kinase pathways. This leads to downstream effects on neuronal excitability and neurotransmitter release.

Caption: this compound signaling cascade via SSTR4.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Caption: General workflow for this compound in vivo experiments.

References